Isopropyl 4-(4-nitrophenyl)butyrate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
94086-76-7 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
propan-2-yl 4-(4-nitrophenyl)butanoate |
InChI |
InChI=1S/C13H17NO4/c1-10(2)18-13(15)5-3-4-11-6-8-12(9-7-11)14(16)17/h6-10H,3-5H2,1-2H3 |
InChI Key |
WQUVMYDZSHRUNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Preparation of Isopropyl 4 4 Nitrophenyl Butyrate
Esterification Routes to Isopropyl 4-(4-nitrophenyl)butyrate
The most direct and common methods for synthesizing this compound involve the esterification of the corresponding carboxylic acid, 4-(4-nitrophenyl)butyric acid.
Direct Esterification Approaches
Direct esterification, particularly the Fischer-Speier esterification, represents a fundamental and widely used method for the synthesis of esters. masterorganicchemistry.comathabascau.ca This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol, in this case, 4-(4-nitrophenyl)butyric acid and isopropanol, to yield the corresponding ester and water. masterorganicchemistry.com
The reaction is an equilibrium process, and to achieve a high yield of the desired isopropyl ester, the equilibrium must be shifted towards the product side. masterorganicchemistry.comoperachem.com This is typically accomplished by employing one of the reactants in a large excess, often using the alcohol (isopropanol) as the solvent, or by the continuous removal of water as it is formed during the reaction. operachem.com Common methods for water removal include azeotropic distillation using a Dean-Stark apparatus.
Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly employed as catalysts. operachem.com The reaction mixture is typically heated to reflux to achieve a reasonable reaction rate. operachem.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
A hypothetical reaction scheme for the Fischer esterification of 4-(4-nitrophenyl)butyric acid with isopropanol is presented below:
Reaction Scheme:
4-(4-nitrophenyl)butyric acid + Isopropanol ⇌ this compound + Water
Typical Reaction Parameters for Fischer Esterification:
| Parameter | Condition | Purpose |
| Carboxylic Acid | 4-(4-nitrophenyl)butyric acid | Starting material |
| Alcohol | Isopropanol (often in excess) | Reactant and solvent |
| Catalyst | Concentrated H₂SO₄ or p-TsOH | To protonate the carbonyl oxygen, increasing electrophilicity |
| Temperature | Reflux | To increase the reaction rate |
| Reaction Time | Several hours | To allow the reaction to reach equilibrium |
| Work-up | Neutralization, extraction, and drying | To isolate the crude product |
Activated Ester Synthesis Strategies for Related p-Nitrophenyl Esters
An alternative to direct acid-catalyzed esterification involves the use of an activated form of the carboxylic acid. This approach is particularly useful when dealing with sensitive substrates or when milder reaction conditions are required. For the synthesis of related p-nitrophenyl esters, two common strategies are the use of coupling agents and the conversion of the carboxylic acid to a more reactive acyl chloride.
DCC (N,N'-Dicyclohexylcarbodiimide) Coupling:
Coupling agents like DCC, often in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP), can facilitate the formation of an ester bond at room temperature. chemicalbook.com In this method, the carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol (in this context, for a related p-nitrophenyl ester, it would be 4-nitrophenol) to form the ester and the byproduct, N,N'-dicyclohexylurea (DCU). A major consideration with this method is the removal of the insoluble DCU byproduct, which is typically achieved by filtration. chemicalbook.com
General Procedure for DCC Coupling to form a p-Nitrophenyl Ester:
| Step | Reagents and Conditions |
| 1. Activation | Butyric acid, DCC, and DMAP in a dry solvent (e.g., CH₂Cl₂) at 0°C. chemicalbook.com |
| 2. Esterification | Addition of 4-nitrophenol (B140041), followed by stirring for several hours. |
| 3. Work-up | Filtration to remove DCU, followed by evaporation of the solvent. chemicalbook.com |
| 4. Purification | Column chromatography of the crude product. chemicalbook.com |
From Acid Chlorides:
Another effective method for preparing esters is through the corresponding acid chloride. athabascau.ca The precursor, 4-(4-nitrophenyl)butyric acid, can be converted to 4-(4-nitrophenyl)butyryl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.orgprepchem.com The resulting acid chloride is a highly reactive electrophile that readily reacts with an alcohol, in this case, isopropanol, to form the desired ester. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct.
Alternative Synthetic Pathways for Structurally Related Nitrophenyl Butyrates and Esters
Beyond the direct esterification of 4-(4-nitrophenyl)butyric acid, alternative pathways can be employed to synthesize the core structure of nitrophenyl butyrates. One such method involves the condensation of a nitrophenylalkane with an appropriate acrylate ester.
A patented process describes the preparation of alkyl γ-(nitrophenyl)butyrates through the reaction of a nitrophenylalkane, such as p-nitrotoluene, with an alkyl acrylate, like methyl methacrylate, in the presence of a strong base and an aprotic polar solvent. google.com For instance, the reaction of p-nitrotoluene with methyl methacrylate in dimethylformamide (DMF) with sodium hydroxide (B78521) as the catalyst yields methyl 2-methyl-4-(4-nitrophenyl)butyrate. google.com This approach builds the carbon skeleton and introduces the ester functionality in a single step.
The precursor, 4-(4-nitrophenyl)butyric acid, can itself be synthesized from 4-(p-nitrophenyl)butyronitrile. google.com The nitrile can be prepared by the condensation of p-nitrotoluene and acrylonitrile, which is then hydrolyzed using a strong acid like sulfuric acid to yield the carboxylic acid. google.com
Optimization of Synthetic Yields and Purity for Research Applications
For research applications where high purity of this compound is crucial, optimization of the synthetic and purification procedures is essential.
Optimizing Synthetic Yields:
In the case of Fischer esterification , the yield can be maximized by strictly adhering to Le Châtelier's principle. athabascau.ca As mentioned, using a large excess of isopropanol or efficiently removing water via a Dean-Stark trap can drive the reaction to completion. operachem.com The choice and concentration of the acid catalyst can also be optimized to ensure a reasonable reaction rate without promoting side reactions.
For DCC-mediated couplings , the stoichiometry of the reagents is critical. Using a slight excess of DCC can ensure complete conversion of the carboxylic acid. chemicalbook.com The reaction temperature and time can also be adjusted to optimize the yield and minimize the formation of byproducts.
When utilizing the acid chloride route , ensuring the complete conversion of the carboxylic acid to the acid chloride is important. The purity of the acid chloride is also paramount, as any remaining thionyl chloride or oxalyl chloride can lead to side reactions.
Purification Strategies:
Regardless of the synthetic route employed, the crude product will likely contain unreacted starting materials, catalysts, and byproducts. Therefore, a robust purification strategy is necessary to obtain this compound of high purity.
Recrystallization: This is a powerful technique for purifying solid compounds. illinois.edu The choice of solvent is critical; an ideal solvent will dissolve the compound well at an elevated temperature but poorly at room temperature or below. For nitrophenyl esters, common recrystallization solvents include ethanol or mixtures of solvents like ethyl acetate (B1210297)/hexane. rsc.orgrochester.edu
Column Chromatography: For non-crystalline products or for separating mixtures with similar polarities, silica gel column chromatography is a standard and effective method. chemicalbook.com A suitable eluent system, typically a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate), is chosen to achieve good separation of the desired ester from impurities. The fractions are typically analyzed by TLC to identify and combine those containing the pure product.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. Reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile and water is a common method for purifying esters and related compounds. sielc.comsielc.com
Purity Assessment:
The purity of the final product can be assessed using various analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure and assessing the purity of the compound.
Mass Spectrometry (MS): Provides information about the molecular weight of the compound.
Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.
By carefully selecting the synthetic methodology and optimizing the reaction and purification conditions, this compound can be prepared in high yield and purity suitable for a variety of research applications.
Chemical Reactivity and Mechanistic Studies of Isopropyl 4 4 Nitrophenyl Butyrate
Hydrolytic Reactions and Mechanisms of Nitrophenyl Butyrates
The hydrolysis of nitrophenyl butyrates, including the isopropyl ester, involves the cleavage of the ester bond by water. This reaction is of significant interest, particularly in biochemical contexts where p-nitrophenyl butyrate (B1204436) is a common chromogenic substrate used to assay for lipase (B570770) and esterase activity. diva-portal.orgmedchemexpress.com Upon hydrolysis, the reaction yields butyric acid and the corresponding alcohol—in this case, isopropanol—along with the release of the 4-nitrophenolate (B89219) anion under alkaline conditions, which can be monitored spectrophotometrically. researchgate.net
The mechanism proceeds via a nucleophilic acyl substitution. In neutral or acidic conditions, a water molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the leaving group (isopropanol) and the formation of 4-(4-nitrophenyl)butyric acid. The reaction rate can be significantly increased by acid or base catalysis. Under basic conditions, the hydroxide (B78521) ion (OH⁻), a more potent nucleophile than water, attacks the carbonyl carbon, accelerating the formation of the tetrahedral intermediate.
The general mechanism for base-catalyzed hydrolysis is as follows:
Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of the ester.
Formation of Tetrahedral Intermediate: A transient, negatively charged tetrahedral intermediate is formed.
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the isopropoxide anion, which is a poorer leaving group than the p-nitrophenoxide in the more commonly studied p-nitrophenyl butyrate.
Protonation: The isopropoxide anion is rapidly protonated by water to form isopropanol.
The presence of the electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the carbonyl carbon, making nitrophenyl esters more susceptible to nucleophilic attack compared to their non-nitrated analogs. rasayanjournal.co.in
Transesterification Reactions with Diverse Alcohol Substrates
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For isopropyl 4-(4-nitrophenyl)butyrate, this reaction involves reacting the ester with a different alcohol (R'-OH) to produce a new ester, 4-(4-nitrophenyl)butyrate R', and isopropanol. This reaction is typically catalyzed by an acid or a base.
The generalized mechanism for acid-catalyzed transesterification is:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The incoming alcohol (R'-OH) attacks the protonated carbonyl carbon.
Proton Transfer: A proton is transferred from the attacking alcohol moiety to the original isopropoxy group.
Elimination of Isopropanol: The protonated isopropoxy group leaves as isopropanol, a neutral molecule.
Deprotonation: The catalyst is regenerated by the deprotonation of the new ester.
The efficiency and rate of transesterification depend on the structure of the incoming alcohol. Primary alcohols generally react faster than secondary alcohols, which in turn are more reactive than tertiary alcohols. This is primarily due to steric hindrance, as bulkier alcohols have more difficulty accessing the electrophilic carbonyl center. For example, reacting this compound with methanol (B129727) would likely proceed more rapidly than with tert-butanol.
Reactions Involving the Nitrophenyl Moiety, Including Reduction and Substitution
The 4-nitrophenyl group imparts distinct reactivity to the molecule, separate from the ester chemistry. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. masterorganicchemistry.com
Reduction of the Nitro Group: A key reaction of the nitrophenyl group is its reduction to an amino group (-NH₂). This transformation is fundamental in organic synthesis as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com This allows for further functionalization of the aromatic ring. Common methods for this reduction include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. This method is generally clean and efficient. masterorganicchemistry.comresearchgate.net
Metal-Acid Systems: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com
The reduction proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. masterorganicchemistry.com This would convert this compound into isopropyl 4-(4-aminophenyl)butyrate.
Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nitro group makes the aromatic ring electron-deficient, particularly at the ortho and para positions relative to the nitro group. This facilitates attack by strong nucleophiles, potentially leading to the substitution of other groups on the ring, although the primary aliphatic chain is not a typical leaving group in S_NAr reactions. The nitro group itself can be a target for nucleophilic substitution under specific conditions, though this is less common than its reduction.
Kinetic Investigations of Reaction Pathways
Kinetic studies of nitrophenyl butyrates have been extensively performed, primarily focusing on the enzymatic hydrolysis of p-nitrophenyl butyrate (p-NPB) as a model substrate to understand enzyme kinetics. diva-portal.orgresearchgate.net While specific kinetic data for the hydrolysis of this compound is not widely available, the principles and data from p-NPB studies serve as a valuable reference.
In enzymatic hydrolysis, the reaction rate is often described by the Michaelis-Menten kinetics, characterized by two parameters:
K_m (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It is an indicator of the enzyme's affinity for the substrate.
k_cat (turnover number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.
The ratio k_cat/K_m is a measure of the enzyme's catalytic efficiency.
The table below presents kinetic parameters for the hydrolysis of p-nitrophenyl butyrate by different enzymes, illustrating the range of catalytic efficiencies observed for this class of compounds.
| Enzyme | Source Organism | K_m (mM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) |
| Rv3802c | Mycobacterium tuberculosis | 0.44 | 2.5 | 5.68 x 10³ |
| MSMEG_6394 | Mycobacterium smegmatis | 0.52 | 8.8 | 1.69 x 10⁴ |
| NCgl2775 | Corynebacterium glutamicum | 0.49 | 1.1 | 2.24 x 10³ |
Data adapted from studies on p-nitrophenyl butyrate hydrolysis. researchgate.net
For the non-enzymatic hydrolysis of this compound, the rate would be influenced by factors such as pH, temperature, and the presence of catalysts. Compared to an ethyl or methyl ester, the isopropyl ester would be expected to undergo hydrolysis at a slightly slower rate due to the increased steric bulk of the isopropyl group, which can hinder the approach of the nucleophile to the carbonyl carbon. Computational studies on the enzymatic hydrolysis of p-nitrophenyl butyrate have shown that the formation of the tetrahedral intermediate can be the rate-limiting step, with activation free energies in the range of 15-20 kcal/mol. diva-portal.org
Enzymatic Applications and Biocatalytic Research with Isopropyl 4 4 Nitrophenyl Butyrate
Function as a Substrate for Esterases and Lipases in Enzyme Assays
Isopropyl 4-(4-nitrophenyl)butyrate serves as an effective substrate for a wide range of hydrolytic enzymes, including esterases and lipases. nih.govdiva-portal.org These enzymes catalyze the cleavage of the ester bond within the molecule. igem.orgresearchgate.net This hydrolytic activity is a cornerstone of their function and is widely exploited for studying enzyme behavior. The preference of an enzyme for this substrate can vary; for instance, some enzymes show higher activity towards p-nitrophenyl esters with shorter fatty acid chains, like butyrate (B1204436), compared to those with longer chains. nih.gov
The enzymatic hydrolysis of this compound by esterases and lipases, which are often serine hydrolases, follows a well-established two-step mechanism. diva-portal.org
Acylation: A nucleophilic serine residue in the enzyme's active site attacks the carbonyl carbon of the ester substrate. This is facilitated by a nearby histidine residue acting as a general base. The attack forms a transient, high-energy tetrahedral intermediate. This intermediate then collapses, releasing the isopropyl alcohol moiety and forming a stable acyl-enzyme intermediate, where the butyrate portion is covalently bonded to the serine residue. diva-portal.org
Deacylation: A water molecule, activated by the same histidine residue, attacks the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate. The collapse of this second intermediate cleaves the covalent bond between the enzyme and the butyrate, releasing 4-(4-nitrophenyl)butyric acid as the final product and regenerating the free enzyme for another catalytic cycle. diva-portal.org
The rate-limiting step of this entire process can be the deacylation phase. diva-portal.org
This compound is frequently used to determine key kinetic parameters of enzymes, such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max). nih.govdergipark.org.tr The K_m value represents the substrate concentration at which the reaction rate is half of V_max, indicating the affinity of the enzyme for the substrate. nih.gov V_max is the maximum rate of the reaction when the enzyme is saturated with the substrate. nih.gov
By measuring the initial reaction rates at various concentrations of this compound, researchers can generate data to fit the Michaelis-Menten equation. nih.gov For example, a study on the suberinase Sub1 from Streptomyces scabies used p-nitrophenyl butyrate to determine a K_m of 0.57 mM and a V_max of 55.8 U nmol⁻¹ Sub1. nih.gov These parameters are crucial for comparing the efficiency of different enzymes or the effect of mutations.
Table 1: Enzyme Kinetic Parameters with p-Nitrophenyl Butyrate
| Enzyme | Source Organism | K_m (mM) | V_max (U/mg protein) | Reference |
|---|---|---|---|---|
| Sub1 | Streptomyces scabies | 0.57 | 2361 | nih.gov |
| Wild Type Lipase (B570770) | Thermomyces lanuginosus | 1.14 | 0.95 | dergipark.org.tr |
| Lipase Variant V2 | Engineered T. lanuginosus | 0.68 | 0.72 | dergipark.org.tr |
This substrate is also instrumental in studies of enzyme specificity. By comparing the hydrolysis rates of this compound with other p-nitrophenyl esters of varying acyl chain lengths (e.g., acetate (B1210297), octanoate, palmitate), scientists can determine the substrate preference of a particular lipase or esterase. dergipark.org.trnih.govresearchgate.net For example, research on a lipase from Thermomyces lanuginosus showed it had a higher catalytic efficiency (Vmax/Km) for p-nitrophenyl butyrate (C4) compared to longer chain esters like p-nitrophenyl palmitate (C16). dergipark.org.tr
Furthermore, in studies involving engineered enzyme variants, this compound is used as a standard substrate to compare the activity of mutant enzymes against the wild-type version. dergipark.org.tr This allows researchers to quantify the impact of specific amino acid substitutions on catalytic function. For instance, different variants of the T. lanuginosus lipase exhibited altered K_m and V_max values when assayed with p-nitrophenyl butyrate, highlighting changes in their catalytic efficiency. dergipark.org.tr
Utility in Spectrophotometric Methods for Monitoring Enzyme Activity
The primary utility of this compound stems from its chromogenic properties, which make it ideal for spectrophotometric assays. researchgate.netnih.gov The hydrolysis of the ester bond by an enzyme releases the product 4-nitrophenol (B140041) (p-nitrophenol). igem.orgcaymanchem.com
Under neutral to alkaline pH conditions (typically above its pKa of ~7.2), 4-nitrophenol deprotonates to form the 4-nitrophenolate (B89219) anion. researchgate.netnih.gov This anion has a distinct yellow color and a strong absorbance maximum at wavelengths between 400 and 415 nm. igem.orgresearchgate.netnih.govcaymanchem.com The intensity of the yellow color, and thus the absorbance, is directly proportional to the amount of 4-nitrophenolate produced. semanticscholar.org
This color change allows for continuous, real-time monitoring of enzyme activity using a simple UV-Vis spectrophotometer. ncsu.eduresearchgate.net By measuring the rate of increase in absorbance at the specific wavelength, researchers can accurately calculate the rate of the enzymatic reaction. igem.orgsemanticscholar.org This method is valued for its accuracy, speed, and ease of performance. nih.gov
Applications in Protein Engineering and Directed Evolution Studies of Esterolytic Enzymes
This compound is a valuable tool in the fields of protein engineering and directed evolution, which aim to create new enzymes with improved or novel properties. rug.nlresearchgate.net Directed evolution mimics natural selection in a laboratory setting, involving rounds of random mutagenesis to create large libraries of enzyme variants, followed by screening for desired traits. researchgate.netrcsb.org
In this context, this compound serves as a high-throughput screening substrate. diva-portal.org The simple and rapid colorimetric assay it enables allows researchers to quickly screen thousands of enzyme variants to identify those with enhanced activity. diva-portal.orgrug.nl For example, directed evolution was used to improve the activity of a glycerophosphodiesterase towards a non-physiological substrate, where the resulting enzyme variants showed over a 100-fold increase in catalytic rate (k_cat). nih.gov These techniques, combining rational design and directed evolution, are powerful for tailoring enzymes for specific industrial or pharmaceutical applications, such as the synthesis of chiral synthons or biofuels. rug.nlrcsb.org
Role in Advanced Organic Synthesis and Reagent Development
Intermediate in the Synthesis of Complex Organic Molecules
The structural framework of Isopropyl 4-(4-nitrophenyl)butyrate, and more broadly γ-(nitrophenyl)butyric acid derivatives, makes it a valuable intermediate in multi-step organic synthesis. google.com The key to its utility lies in the reactivity of the nitro group, which can be readily transformed into other functional groups.
A primary transformation is the reduction of the aromatic nitro group to a primary amine (an aniline (B41778) derivative). This conversion opens up a wide array of subsequent chemical modifications. For instance, the resulting amino group can be converted into an isocyanate. google.com These isocyanates are key monomers in the synthesis of polyurethanes and other polymers.
Furthermore, the amine derived from the reduction of compounds like this compound can be used to produce amine fluosilicates, which have applications such as mothproofing agents. google.com The synthesis of related alkyl γ-(nitrophenyl)butyrates, such as the methyl ester, has been documented, highlighting the accessibility of this class of compounds from simple starting materials like p-nitrotoluene. google.com The general synthetic route provides access to a core structure that can be elaborated into more complex targets.
Table 1: Examples of γ-(Nitrophenyl)butyrate Derivatives as Intermediates
| Starting Material | Product Intermediate | Potential Application |
|---|---|---|
| p-Nitrotoluene & Acrylonitrile | 4-(p-Nitrophenyl)butyronitrile | Precursor to 4-(4-aminophenyl)butyric acid |
| p-Nitrotoluene & Methyl methacrylate | Methyl 2-methyl-4-(4-nitrophenyl)butyrate | Intermediate for polyisocyanate synthesis google.com |
Application in Acylation Reactions of Hydroxyl and Amino Groups
Esters derived from p-nitrophenol, including structures analogous to this compound, are widely recognized as effective acylating agents for nucleophiles such as alcohols (hydroxyl groups) and amines (amino groups). rsc.orgmdpi.com The utility of p-nitrophenyl esters in these reactions stems from the electronic properties of the p-nitrophenoxide moiety, which is an excellent leaving group.
The acylation mechanism involves the nucleophilic attack of the alcohol's or amine's lone pair of electrons on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the stable p-nitrophenoxide anion to yield the newly formed ester or amide, respectively. youtube.com This reactivity has been studied in various contexts, from simple organic reactions to more complex biological systems where p-nitrophenyl esters like p-nitrophenyl acetate (B1210297) and p-nitrophenyl butyrate (B1204436) serve as substrates to probe the activity of enzymes such as lipases and esterases. rsc.orgmedchemexpress.comnih.govresearchgate.net
The general applicability of this reaction makes these compounds useful reagents for the protection of hydroxyl and amino groups in organic synthesis or for the deliberate introduction of an acyl group to modify a molecule's properties. mdpi.com While powerful acylating agents like acyl chlorides are also common, p-nitrophenyl esters offer a less aggressive alternative that can be advantageous when working with sensitive substrates. youtube.com
Table 2: General Acylation Reaction
| Reagent | Nucleophile | Product |
|---|---|---|
| R-C(=O)O-p-Nitrophenyl | R'-OH (Alcohol) | R-C(=O)O-R' (Ester) |
| R-C(=O)O-p-Nitrophenyl | R'-NH2 (Amine) | R-C(=O)NH-R' (Amide) |
Research into its Role as a Precursor in Prodrug Design (Generalized from p-nitrophenyl butyrate)
The concept of a prodrug involves administering a pharmacologically inactive compound that is converted into an active drug within the body through enzymatic or chemical processes. mdpi.com Ester linkages are one of the most common functionalities used in prodrug design, and research into compounds like p-nitrophenyl butyrate provides a basis for understanding the potential role of this compound in this area. scirp.org
In a typical ester-based prodrug strategy, the ester group masks a hydroxyl or carboxyl group of a parent drug molecule. This masking can improve undesirable properties of the parent drug, such as poor membrane permeability, low solubility, or an unpleasant taste. scirp.orgresearchgate.net Once administered, the prodrug is distributed in the body where it encounters enzymes, particularly carboxylesterases, which are abundant in tissues like the liver and plasma. scirp.orgnih.gov These enzymes catalyze the hydrolysis of the ester bond, releasing the active parent drug at or near its site of action. nih.govresearchgate.net
The enzymatic hydrolysis of p-nitrophenyl esters, including p-nitrophenyl butyrate, is a well-studied process, often used as a model reaction to characterize the activity of esterase enzymes. nih.govresearchgate.net This body of research demonstrates the inherent susceptibility of the p-nitrophenyl ester linkage to enzymatic cleavage. This principle is central to its potential application in prodrug design, where the rate of cleavage can be tuned by modifying the structure of the ester to control the release profile of the active drug. researchgate.net For instance, lipid-based ester prodrugs are designed to improve the pharmacokinetic profile of a drug, and the cleavage of the ester by enzymes like human carboxylesterase-2 (hCES-2) is a critical activation step. nih.govnih.gov While the nitro group itself can be associated with toxicity, prodrug strategies have also been explored to mitigate the genotoxicity of certain nitro compounds by improving their physicochemical properties. nih.gov
Advanced Analytical Chemistry Methodologies for Characterization in Research
Spectrophotometric Techniques for Reaction Monitoring and Product Quantification
Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, serves as a powerful tool for real-time reaction monitoring and quantification, especially in reactions involving chromophoric changes. The synthesis or, more commonly, the hydrolysis of nitrophenyl esters is frequently monitored using this technique.
Detailed Research Findings: The principle behind using UV-Vis spectrophotometry for compounds like Isopropyl 4-(4-nitrophenyl)butyrate lies in the distinct spectral properties of the ester and its hydrolysis product, 4-nitrophenol (B140041) (or its phenoxide form). The ester itself exhibits a maximum absorbance (λmax) in the UV region. For the closely related compound 4-nitrophenyl butyrate (B1204436) (4-NPB), the λmax is noted at 270 nm. caymanchem.comcaymanchem.com
During hydrolysis, either chemically or enzymatically (e.g., by lipases), the ester bond is cleaved, releasing the 4-nitrophenoxide ion under alkaline conditions or 4-nitrophenol under neutral/acidic conditions. caymanchem.commedchemexpress.com This released product is intensely yellow and has a strong absorbance at a higher wavelength, typically between 400 nm and 420 nm. caymanchem.comigem.orgnih.gov This significant shift in absorbance allows for highly sensitive monitoring. By tracking the increase in absorbance at ~400 nm, researchers can quantify the rate of the reaction and determine product concentration. igem.org The Beer-Lambert law is used to calculate the concentration of the released 4-nitrophenol, for which the molar extinction coefficient is known (e.g., 18,000 M⁻¹ cm⁻¹ at 405 nm). igem.org This method is widely adopted for enzyme assays to measure esterase and lipase (B570770) activity. medchemexpress.comresearchgate.netdergipark.org.tr
| Compound | Analytical Parameter | Typical Wavelength (nm) | Application |
|---|---|---|---|
| p-Nitrophenyl Butyrate (Substrate Analogue) | λmax | 270 | Substrate Quantification |
| 4-Nitrophenoxide (Hydrolysis Product) | λmax | 400-420 | Product Quantification / Reaction Rate Monitoring |
Chromatographic Techniques for Purification and Purity Assessment
Chromatography is indispensable for the separation of this compound from reaction mixtures and for the rigorous assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a particularly suitable technique.
Detailed Research Findings: A specific reverse-phase HPLC (RP-HPLC) method has been developed for the analysis of this compound. sielc.com This method allows for effective separation and can be scaled for the preparative isolation of the compound or its impurities. The assessment of purity is achieved by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A single, sharp peak indicates a high degree of purity. This liquid chromatography method is also suitable for pharmacokinetic studies. sielc.com For applications requiring analysis by mass spectrometry (LC-MS), the mobile phase can be adapted by replacing non-volatile acids like phosphoric acid with volatile alternatives such as formic acid. sielc.com
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |
| Stationary Phase (Column) | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | sielc.com |
| Applications | Purity assessment, preparative separation of impurities, pharmacokinetics | sielc.com |
Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy) in Elucidating Molecular Structure and Transformations
Detailed Research Findings:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides precise information on the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR: The spectrum for this compound would show distinct signals. The isopropyl group would produce a doublet for the six equivalent methyl protons (-(CH₃)₂) and a septet for the single methine proton (-CH-). The butyrate chain would exhibit signals for the two methylene (B1212753) groups. The aromatic protons would appear as two distinct doublets in the downfield region, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring.
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data. A peak for the ester carbonyl carbon would be observed downfield (e.g., ~171 ppm). nih.gov Signals for the methine and methyl carbons of the isopropyl group, the methylene carbons of the butyrate chain, and the carbons of the nitrophenyl ring would all be present at characteristic chemical shifts.
| Assignment | Predicted ¹H NMR Signal | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Isopropyl -CH(CH₃)₂ | Septet | ~68-70 |
| Isopropyl -CH(CH₃)₂ | Doublet | ~21-22 |
| Ester C=O | - | ~171-173 |
| Butyrate -CH₂- (alpha to C=O) | Triplet | ~35-36 |
| Butyrate -CH₂- (beta to C=O) | Multiplet | ~25-26 |
| Butyrate -CH₂- (gamma to C=O) | Triplet | ~33-34 |
| Aromatic C-H (ortho to NO₂) | Doublet | ~129-130 |
| Aromatic C-H (meta to NO₂) | Doublet | ~123-124 |
| Aromatic C-NO₂ | - | ~146-147 |
| Aromatic C-Alkyl | - | ~148-150 |
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (Molecular Weight: 251.28 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 251. nih.gov Key fragmentation pathways would include the loss of the isopropyl group (m/z 43) or isopropoxy group (m/z 59), and the formation of characteristic ions such as the nitrophenylbutyryl cation.
Crystallographic Analysis for Solid-State Structural Elucidation of Related Ester Compounds
Detailed Research Findings: X-ray crystallographic studies on related organic esters and nitro-containing aromatic compounds reveal precise spatial arrangements of atoms, bond lengths, and bond angles in the solid state. This technique would confirm the planar nature of the benzene ring, the geometry of the ester group, and the orientation of the nitro group relative to the ring. Furthermore, it provides insight into intermolecular interactions, such as crystal packing forces and potential π-π stacking of the aromatic rings, which govern the macroscopic properties of the material. For complex molecules, X-ray diffraction is indispensable for confirming stereochemistry and conformational details that cannot be determined by spectroscopic methods alone. acs.org
Q & A
Advanced Research Question
- Continuous assay : Measure initial reaction rates at varying substrate concentrations (0.1–5 mM) under steady-state conditions.
- Michaelis-Menten analysis : Plot reaction velocity vs. substrate concentration; nonlinear regression determines and .
- Validation : Compare with alternative substrates (e.g., 4-nitrophenyl acetate or palmitate) to confirm specificity .
How can researchers address discrepancies in lipase activity measurements using this compound?
Advanced Research Question
Common issues and solutions:
- Substrate precipitation : Ensure solubility by pre-dissolving in DMSO (≤5% v/v) or ethanol .
- Enzyme inhibition : Test for competitive inhibition by p-nitrophenol (product) via control experiments with exogenous p-nitrophenol .
- Interference from co-solvents : Use minimal organic solvents (<2% v/v) to avoid denaturing enzymes .
How does this compound aid in studying substrate specificity of lipases?
Basic Research Question
- Purity assessment : HPLC (C18 column, acetonitrile/water gradient) or NMR to confirm ≥98% purity .
- Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis .
- Stability testing : Monitor absorbance at 400 nm over time; increased baseline indicates degradation .
Are there non-enzymatic applications of this compound in biochemical research?
Advanced Research Question
Yes, it has been explored in:
- Kinase inhibition studies : Derivatives like (E)-Isopropyl 4-(4-nitrophenyl)-4-oxobut-2-enoate inhibit protein kinase B (PknB), validated via IC50 assays .
- Toxicity screening : Structural analogs (e.g., methylphosphonate derivatives) are tested for acetylcholinesterase inhibition .
How does this compound compare to other chromogenic substrates in sensitivity and practicality?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
